4-[(Propan-2-ylsulfanyl)methyl]piperidine
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Overview
Description
4-[(Propan-2-ylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C₉H₁₉NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with propan-2-ylsulfanyl methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, forming simpler piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler piperidine derivatives.
Substitution: Various substituted piperidine compounds depending on the reagents used.
Scientific Research Applications
4-[(Propan-2-ylsulfanyl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur group in the compound can form bonds with these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-ylsulfanyl)piperidine: A similar compound with a slightly different structure.
Substituted Piperidines: Various piperidine derivatives with different substituents on the ring
Uniqueness
4-[(Propan-2-ylsulfanyl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a propan-2-ylsulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
4-(propan-2-ylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
HLBDMYKHMQQBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1CCNCC1 |
Origin of Product |
United States |
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